Ethyl 4-(pentafluoroethyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of benzoate compounds like Ethyl 4-(pentafluoroethyl)benzoate can be achieved through a process involving alkylation and esterification . The target molecule is designed using a combination principle and is modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized in this research .Molecular Structure Analysis
The molecular formula of this compound is C11H9F5O2. More detailed information about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and esterification . The target molecule is designed using a combination principle and is modified by bioisostere formation and modification with alkyl groups .Physical And Chemical Properties Analysis
This compound is a white or slightly yellow powder. It has a molecular weight of 268.18 g/mol. More detailed information about its physical and chemical properties can be found in the relevant papers .Scientific Research Applications
Liquid Crystalline Polymers
Ethyl 4-(pentafluoroethyl)benzoate is used in the synthesis of liquid crystalline polymers. It has been incorporated into monomers like 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates and 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates, which form polysiloxanes exhibiting high smectogenic properties. These polymers display enantiotropic smectogen mesophases over a wide temperature range, indicating potential for applications in materials science and engineering (Bracon et al., 2000).
Organic Synthesis and Fluorination
In organic synthesis, this compound plays a role as an intermediate. For example, methyl 3,4-bis(trifluoroacetoxy)benzoate transforms into methyl 3,4-bis(pentafluoroethoxy)benzoate under specific conditions, demonstrating the chemical's utility in the modification of molecular structures and the introduction of fluorinated moieties (Gaidarzhy et al., 2020).
Agricultural and Biological Applications
This compound derivatives have been investigated for their potential as anti-juvenile hormone agents in insects. Compounds derived from this chemical, such as ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), inhibit juvenile hormone synthesis in insects like Bombyx mori, causing precocious metamorphosis. This indicates possible applications in pest control and insect population management (Kaneko et al., 2011).
Liquid Crystal Display and Sensing Devices
This compound derivatives have been explored for their mesogenic properties, useful in liquid crystal displays (LCDs) and temperature sensing devices. Compounds like ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates show liquid crystalline behavior, which is significant for the development of advanced materials in display technology and sensors (Mehmood et al., 2018).
Mechanism of Action
While the specific mechanism of action for Ethyl 4-(pentafluoroethyl)benzoate is not mentioned in the search results, benzoate compounds are generally known to act as local anesthetics . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Safety and Hazards
The safety data sheet for Ethyl benzoate, a similar compound, suggests that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and not breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethyl 4-(1,1,2,2,2-pentafluoroethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-2-18-9(17)7-3-5-8(6-4-7)10(12,13)11(14,15)16/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPFGMLAQDXGEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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